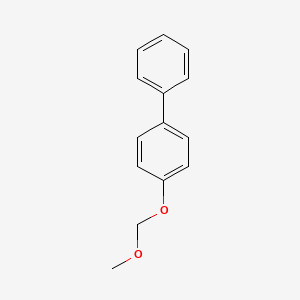
4-(Methoxymethoxy)-1,1'-biphenyl
Descripción general
Descripción
4-(Methoxymethoxy)-1,1'-biphenyl is an organic compound with the molecular formula C13H12O2 It is a derivative of biphenyl, where one of the phenyl rings is substituted with a methoxymethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methoxymethoxy)-1,1'-biphenyl typically involves the reaction of 4-methoxyphenylboronic acid with an appropriate halogenated biphenyl derivative under Suzuki-Miyaura cross-coupling conditions. This reaction is catalyzed by palladium-based catalysts and usually requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 4-(Methoxymethoxy)-1,1'-biphenyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the biphenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated biphenyl derivatives .
Aplicaciones Científicas De Investigación
4-(Methoxymethoxy)-1,1'-biphenyl has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as its effects on enzyme activity or cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Methoxymethoxy)-1,1'-biphenyl involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context. In medicinal chemistry, it may inhibit certain enzymes or signaling pathways involved in disease processes .
Comparación Con Compuestos Similares
4-Methoxybiphenyl: Similar in structure but lacks the methoxymethoxy group.
4-Hydroxybiphenyl: Contains a hydroxyl group instead of a methoxymethoxy group.
4-Nitrobiphenyl: Contains a nitro group instead of a methoxymethoxy group.
Uniqueness: 4-(Methoxymethoxy)-1,1'-biphenyl is unique due to the presence of the methoxymethoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Propiedades
Fórmula molecular |
C14H14O2 |
|---|---|
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
1-(methoxymethoxy)-4-phenylbenzene |
InChI |
InChI=1S/C14H14O2/c1-15-11-16-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,11H2,1H3 |
Clave InChI |
FCNLJRYAEVWSGD-UHFFFAOYSA-N |
SMILES canónico |
COCOC1=CC=C(C=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

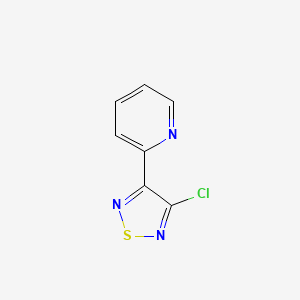


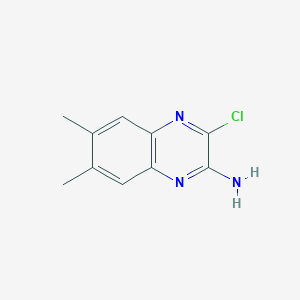
![3-Methoxy-indeno[1,2-b]pyridin-5-one](/img/structure/B8372264.png)
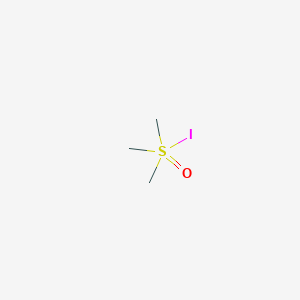
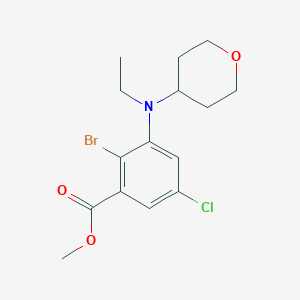
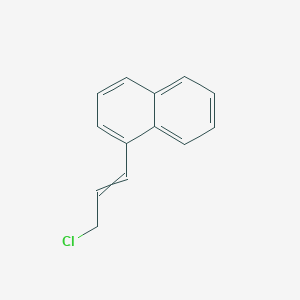
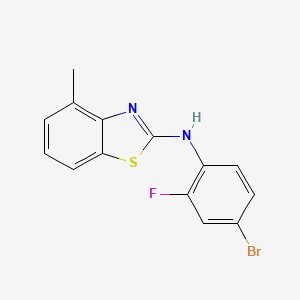
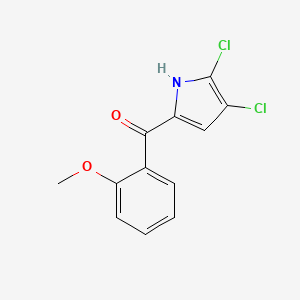
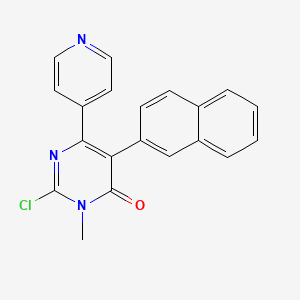
![2-[3-Bromo-4-(methoxymethoxy)phenyl]-1,3-dioxolane](/img/structure/B8372317.png)
![7-(dibenzylamino)-1H-pyrrolo[2,3-c]pyridine-2-carboxaldehyde](/img/structure/B8372320.png)
![3-[(Ethylamino)methyl]-2-methylaniline](/img/structure/B8372334.png)
